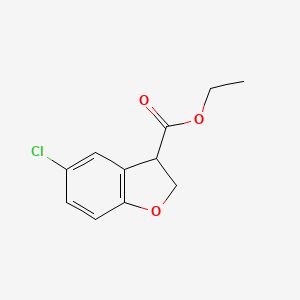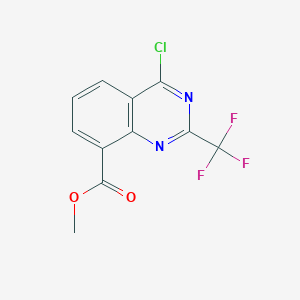
Methyl 4-chloro-2-(trifluoromethyl)quinazoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-2-(trifluoromethyl)quinazoline-8-carboxylate is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a chloro group at the 4-position, a trifluoromethyl group at the 2-position, and a carboxylate ester group at the 8-position of the quinazoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-(trifluoromethyl)quinazoline-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 2-(trifluoromethyl)quinazoline, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and esterification is typically carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical for industrial synthesis.
化学反応の分析
Types of Reactions
Methyl 4-chloro-2-(trifluoromethyl)quinazoline-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinazoline derivatives, while hydrolysis will produce the corresponding carboxylic acid .
科学的研究の応用
Methyl 4-chloro-2-(trifluoromethyl)quinazoline-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of Methyl 4-chloro-2-(trifluoromethyl)quinazoline-8-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4-Chloro-2-methylquinazoline: Similar structure but lacks the trifluoromethyl and carboxylate groups.
2-Chloro-4-(trifluoromethyl)quinazoline: Similar but lacks the carboxylate group.
4-Chloro-2-(trifluoromethyl)quinoline: Similar but has a quinoline instead of a quinazoline ring.
Uniqueness
Methyl 4-chloro-2-(trifluoromethyl)quinazoline-8-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the carboxylate ester group can be hydrolyzed to release the active carboxylic acid .
特性
分子式 |
C11H6ClF3N2O2 |
|---|---|
分子量 |
290.62 g/mol |
IUPAC名 |
methyl 4-chloro-2-(trifluoromethyl)quinazoline-8-carboxylate |
InChI |
InChI=1S/C11H6ClF3N2O2/c1-19-9(18)6-4-2-3-5-7(6)16-10(11(13,14)15)17-8(5)12/h2-4H,1H3 |
InChIキー |
RZNRNMRVRXKNDK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC2=C1N=C(N=C2Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



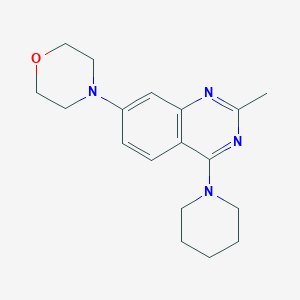
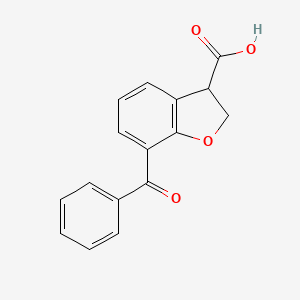


![Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13879229.png)
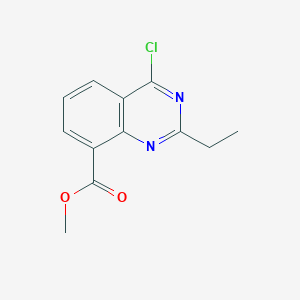
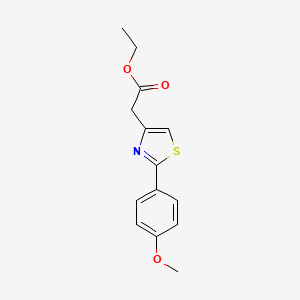
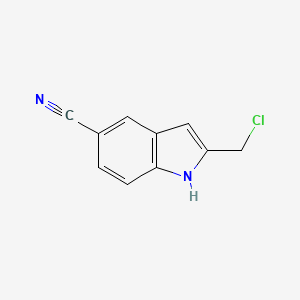
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid](/img/structure/B13879261.png)
![5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13879263.png)
![[4-(4-Methoxyanilino)phenyl]methanol](/img/structure/B13879265.png)
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13879280.png)
